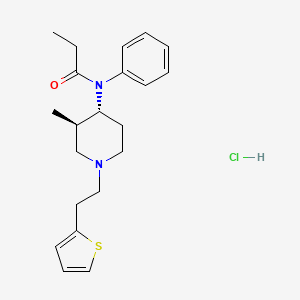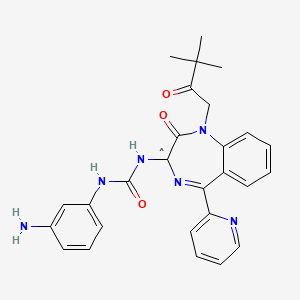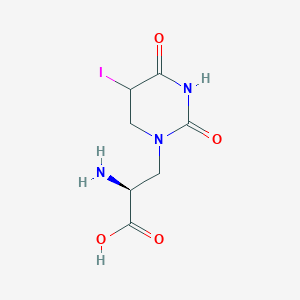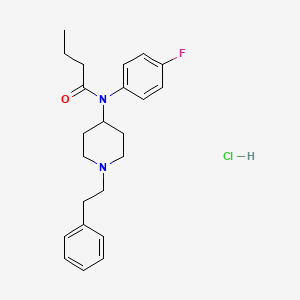
5-Methyl-5a,10a-dihydrophenazin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5a,10a-dihydrophenazin-1-one is a chemical compound with the molecular formula C14H14N2O It is a derivative of phenazine, a nitrogen-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5a,10a-dihydrophenazin-1-one typically involves the reduction of phenazine derivatives. One common method is the catalytic hydrogenation of 5-Methylphenazine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-5a,10a-dihydrophenazin-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine derivatives.
Reduction: Further reduction can lead to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenazine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Phenazine-1,6-dione.
Reduction: 5-Methyl-5,10-dihydrophenazine.
Substitution: Halogenated phenazine derivatives.
Scientific Research Applications
5-Methyl-5a,10a-dihydrophenazin-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex phenazine derivatives.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-Methyl-5a,10a-dihydrophenazin-1-one involves its interaction with biological molecules. It can intercalate into DNA, disrupting the replication process. Additionally, it can generate reactive oxygen species (ROS) leading to oxidative stress in microbial cells, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Phenazine: The parent compound, known for its antimicrobial properties.
5,10-Dihydro-5,10-dimethylphenazine: A similar compound with two methyl groups.
Phenazine-1,6-dione: An oxidized derivative of phenazine.
Uniqueness: 5-Methyl-5a,10a-dihydrophenazin-1-one is unique due to its specific substitution pattern and the presence of a methyl group at the 5-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-methyl-5a,10a-dihydrophenazin-1-one |
InChI |
InChI=1S/C13H12N2O/c1-15-10-6-3-2-5-9(10)14-13-11(15)7-4-8-12(13)16/h2-8,10,13H,1H3 |
InChI Key |
LWOJMIHRDPNBLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C=CC=CC2=NC3C1=CC=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


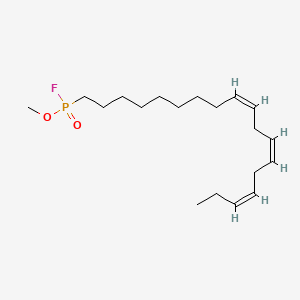
![3-[2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl]pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12351933.png)


![5-[2-[4-[[2-butyl-4-chloro-5-(trityloxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazolidine](/img/structure/B12351945.png)
![4-[3-[3-[(4-Fluorophenyl)methoxy]phenyl]pyrazolidin-4-yl]pyridine](/img/structure/B12351953.png)
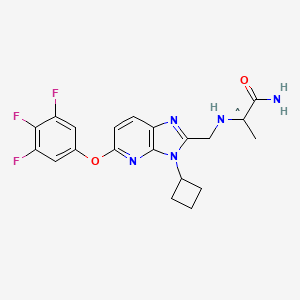
![Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion](/img/structure/B12351970.png)


